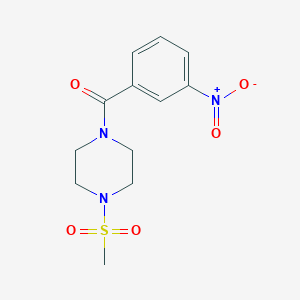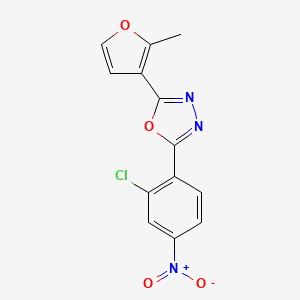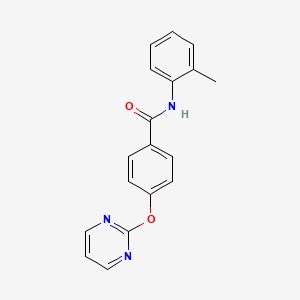
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the amidation of sulfonyl chlorides with nitrogen-containing compounds. For instance, Shen Jun-ju (2004) described the synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives through sulfochlorination and amidation processes, starting from halogenated phenols and various amines (Shen, 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and functionality of sulfonamide compounds. Studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and computational methods for structure elucidation. For example, Rodrigues et al. (2015) explored the crystal structures of sulfonamide derivatives, highlighting the importance of hydrogen bonding and molecular interactions in determining the compounds' architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions, including nucleophilic substitution, and can exhibit unique reactivity due to the presence of the sulfonamide group. The study by Drozdova and Mirskova (2001) on the reaction of N,N-dichloro-4-methylbenzenesulfonamides provides insight into the chemical behavior of sulfonamide compounds under different conditions (Drozdova & Mirskova, 2001).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Rodrigues et al. (2015) also sheds light on how specific molecular interactions affect the physical properties of sulfonamide derivatives (Rodrigues et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
- A new sulfonamide compound, closely related to the one , was synthesized and characterized using spectroscopic tools and computational study. The compound was found to crystallize in the monoclinic crystal system, and its structural and electronic properties were investigated (Murthy et al., 2018).
Anticancer Activity
- Sulfonamide-focused libraries, including compounds structurally related to the one , were evaluated in cell-based antitumor screens. Some of these compounds have shown potential as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
- New dibenzenesulfonamides were synthesized and shown to induce apoptosis and autophagy in tumor cells. These compounds also inhibited tumor-associated carbonic anhydrase isoenzymes, indicating their potential as anticancer drug candidates (Gul et al., 2018).
Molecular Interactions and Properties
- Studies on N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides revealed insights into their structural features, with investigations into their self-association in solutions (Nikonov et al., 2019).
- The chromogenic detection system, using a similar compound, was developed for the direct enzymatic assay of uric acid in biological fluids, highlighting its application in clinical chemistry (Fossati & Prencipe, 2010).
Pharmaceutical Applications
- Certain benzenesulfonamide derivatives have been synthesized and evaluated for their potential anti-HIV and antifungal activities, demonstrating the pharmaceutical relevance of these compounds (Zareef et al., 2007).
- Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized and analyzed for antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties (Vanparia et al., 2010).
Enzyme Inhibition
- N-substituted sulfonamide carbonic anhydrase inhibitors were studied for their effects on intraocular pressure, highlighting their potential application in ophthalmology (Duffel et al., 1986).
Propriétés
IUPAC Name |
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-8-3-5-10(6-4-8)21(19,20)17-12-7-11(15)14(18)13(16)9(12)2/h3-7,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAKVUHRMQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)
![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)
![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)



![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)